1-(1,3-DIMETHYL-1H-INDOL-2-YL)-1-BUTANONE
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Overview
Description
1-(1,3-DIMETHYL-1H-INDOL-2-YL)-1-BUTANONE is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology . This compound is known for its unique structure, which includes an indole moiety substituted with a butanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-DIMETHYL-1H-INDOL-2-YL)-1-BUTANONE can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole ring . The resulting indole derivative can then be further modified to introduce the butanone group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-DIMETHYL-1H-INDOL-2-YL)-1-BUTANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(1,3-DIMETHYL-1H-INDOL-2-YL)-1-BUTANONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1,3-DIMETHYL-1H-INDOL-2-YL)-1-BUTANONE involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to biological effects such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Dimethyl-1H-indol-2-yl)ethanone: Similar structure but with an ethanone group instead of butanone.
1-(1,3-Dimethyl-1H-indol-2-yl)propan-1-one: Contains a propanone group.
1-(1,3-Dimethyl-1H-indol-2-yl)methanone: Features a methanone group.
Uniqueness
1-(1,3-DIMETHYL-1H-INDOL-2-YL)-1-BUTANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its longer carbon chain compared to similar compounds may influence its reactivity and interaction with biological targets .
Properties
IUPAC Name |
1-(1,3-dimethylindol-2-yl)butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-4-7-13(16)14-10(2)11-8-5-6-9-12(11)15(14)3/h5-6,8-9H,4,7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMGXJDSFNZAGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C2=CC=CC=C2N1C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358027 |
Source
|
Record name | 1-(1,3-Dimethyl-1H-indol-2-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
425373-45-1 |
Source
|
Record name | 1-(1,3-Dimethyl-1H-indol-2-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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